molecular formula C5H13NO3S B8512009 2-(dimethylamino)ethyl Methanesulfonate

2-(dimethylamino)ethyl Methanesulfonate

Cat. No. B8512009
M. Wt: 167.23 g/mol
InChI Key: LUPMVIMQIVHFCV-UHFFFAOYSA-N
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Patent
US07560481B2

Procedure details

The N,N-dimethylethanolamine (Aldrich, 0.11 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].C(N(CC)CC)C.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>C1COCC1>[CH3:14][S:15]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
CN(CCO)C
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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